molecular formula C16H16N2O3S B11445082 Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11445082
M. Wt: 316.4 g/mol
InChI Key: MPJDCAKJXNMMEA-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, a methylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using reagents like sodium cyanide.

    Attachment of the Methylphenyl Group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Methylsulfanyl Group: This can be done using thiolation reactions with reagents like methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, methylthiol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various cyano derivatives.

Scientific Research Applications

Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-4-(2-methylphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylsulfanyl group in This compound adds unique chemical properties, such as increased reactivity in oxidation reactions and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 5-cyano-4-(2-methylphenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O3S/c1-9-6-4-5-7-10(9)12-11(8-17)15(22-3)18-14(19)13(12)16(20)21-2/h4-7,12-13H,1-3H3,(H,18,19)

InChI Key

MPJDCAKJXNMMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SC)C(=O)OC

Origin of Product

United States

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